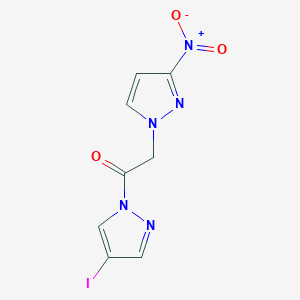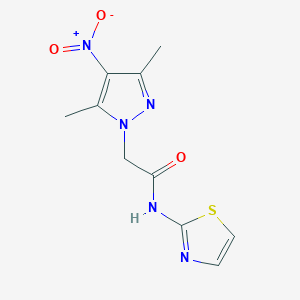![molecular formula C19H18N2O2S B3606172 2,2-Dimethyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3606172.png)
2,2-Dimethyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-2,3-dihydro-1,5-benzothiazepine
Descripción general
Descripción
2,2-Dimethyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound that features a benzothiazepine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the nitrophenyl group and the benzothiazepine ring system contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-2,3-dihydro-1,5-benzothiazepine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediamine with 4-nitrobenzaldehyde in the presence of a base such as triethylamine. The reaction is carried out in a solvent like ethanol, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-2,3-dihydro-1,5-benzothiazepine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzothiazepine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonylated derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-2,3-dihydro-1,5-benzothiazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzothiazepine ring can interact with biological macromolecules. These interactions can lead to the modulation of cellular pathways and biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-4-[(1E)-2-(4-methylphenyl)ethenyl]-2,3-dihydro-1,5-benzoxazepine
- 2,2,4-Trimethyl-2,3-dihydrobenzothiazepine
- 2,2,4-Trimethyl-2,3-dihydrobenzoxazepine
Uniqueness
2,2-Dimethyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-2,3-dihydro-1,5-benzothiazepine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2,2-dimethyl-4-[(E)-2-(4-nitrophenyl)ethenyl]-3H-1,5-benzothiazepine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-19(2)13-15(20-17-5-3-4-6-18(17)24-19)10-7-14-8-11-16(12-9-14)21(22)23/h3-12H,13H2,1-2H3/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVQVKNMFPJZAZ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NC2=CC=CC=C2S1)C=CC3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=NC2=CC=CC=C2S1)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3606089.png)
![2-CHLORO-5-[3-(4-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]BENZOIC ACID](/img/structure/B3606094.png)


![2-{(Z)-1-[3-(4-fluorophenyl)-1-propionyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B3606124.png)
![3-chloro-N-{4-[(phenylacetyl)amino]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B3606136.png)
![N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B3606143.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B3606150.png)
![(5E)-2-imino-3-(1,3-thiazol-2-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B3606158.png)
![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,5-dimethylbenzamide](/img/structure/B3606164.png)
![3-bromo-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3606177.png)

![N-(3-acetylphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3606191.png)
![4-{[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B3606199.png)
